N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Description
N-(3-Methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core substituted with methyl groups at positions 4 and 7, a phenyl group at position 8, and a 3-methoxyphenylcarboxamide moiety at position 3. The compound’s synthesis likely involves regioselective alkylation or cyclization strategies, as observed in analogous systems .
Properties
Molecular Formula |
C21H19N5O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C21H19N5O2/c1-13-18(15-8-5-4-6-9-15)20-24-23-19(14(2)26(20)25-13)21(27)22-16-10-7-11-17(12-16)28-3/h4-12H,1-3H3,(H,22,27) |
InChI Key |
JROOQYKMNVNYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate hydrazine derivative with a β-diketone to form the pyrazole ring.
Cyclization to Form the Triazine Core: The pyrazole intermediate is then subjected to cyclization with a suitable nitrile or amidine to form the triazine core.
Substitution Reactions:
The reaction conditions typically involve the use of organic solvents such as ethanol or acetonitrile, and the reactions are carried out under reflux conditions to ensure complete conversion of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems. Purification of the final product is achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenyl groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted pyrazolo[5,1-c][1,2,4]triazine derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and synthesis pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations:
Substituent Effects: The 3-methoxyphenyl group in the target compound may enhance solubility compared to non-polar substituents (e.g., p-tolyl in 3c) but reduce it relative to the 4-methoxyphenyl isomer due to steric and electronic differences . Pyrido-pyrazolo-triazine analogs (3c, 3d) exhibit higher molecular weights and melting points (>300°C), likely due to extended π-conjugation and hydrogen bonding from amino groups .
Functional Group Impact: Carboxamide derivatives (target, 3c, 3d) show C=O IR stretches near 1670 cm⁻¹, while ester analogs () display higher C=O frequencies (~1700 cm⁻¹) .
Synthetic Routes: The target compound’s synthesis likely parallels methods for 1H-1-alkylpyrazolo-triazoles, involving regioselective alkylation (e.g., using phenyl diazonium salts) or cyclization of diazopyrazolylenaminones . In contrast, pyrido-pyrazolo-triazines (3c, 3d) require multi-step condensation reactions, reducing yields compared to simpler pyrazolo-triazines .
Biological Activity
N-(3-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[5,1-c][1,2,4]triazine class, characterized by a unique tricyclic structure that contributes to its biological properties. The presence of methoxy and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H19N5O2 |
| Molecular Weight | 365.41 g/mol |
| CAS Number | 921042-07-1 |
The biological activity of this compound primarily arises from its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Receptor Modulation : It can act on various receptors that mediate signaling pathways associated with cancer progression and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : Research indicates that the compound exhibits significant antiproliferative effects against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values reported for these cell lines range from 3.0 μM to 22.54 μM, suggesting potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in different biological contexts:
- Study on Anticancer Activity : In a recent study evaluating novel derivatives of pyrazolo[5,1-c][1,2,4]triazines, this compound was identified as one of the most potent compounds with an IC50 value significantly lower than traditional chemotherapeutics .
- Antimicrobial Evaluation : Another study focused on the synthesis and antimicrobial testing of heterocyclic compounds revealed that this specific derivative exhibited strong activity against Staphylococcus aureus and Escherichia coli strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
